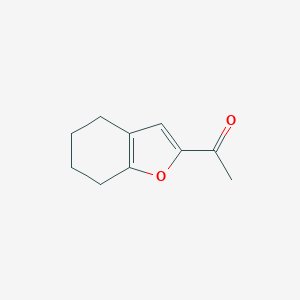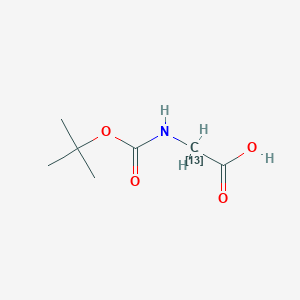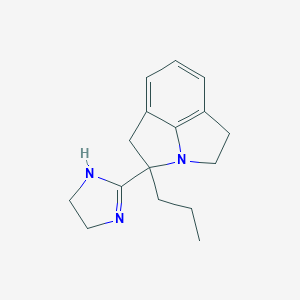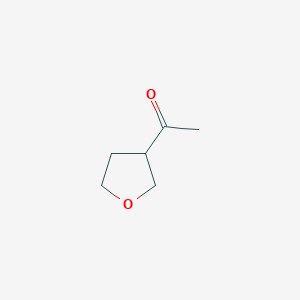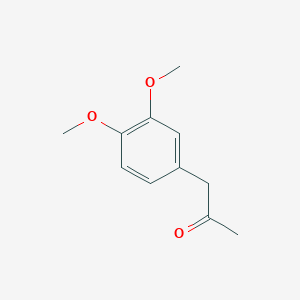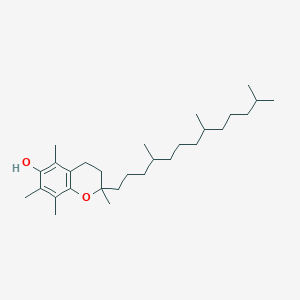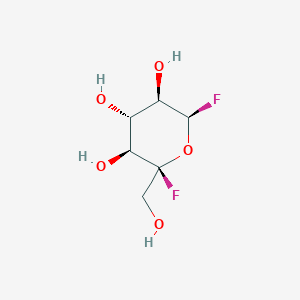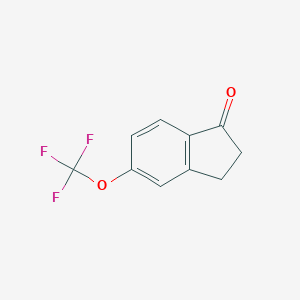
5-(三氟甲氧基)-2,3-二氢-1H-茚满-1-酮
描述
Synthesis Analysis
The synthesis of compounds containing fluorinated units, such as 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, often involves innovative methods to incorporate the trifluoromethyl group. Techniques like nucleophilic 5-endo-trig cyclization in 2-trifluoromethyl-1-alkenes and the use of 1,3-dioxin-4-ones as versatile building blocks for trifluoromethylated compounds have been explored (Ichikawa et al., 2008); (Iwaoka et al., 1992).
Molecular Structure Analysis
Fluorinated compounds like 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exhibit unique molecular structures due to the presence of fluorine atoms. For instance, the crystal and molecular structure analysis of related fluorinated compounds reveals how fluorination affects the molecular geometry and electronic properties of these molecules (Chekhlov, 1997).
Chemical Reactions and Properties
Fluorinated compounds participate in a variety of chemical reactions, leveraging the reactivity of the trifluoromethoxy group. Such reactions include nucleophilic substitutions and pericyclic reactions, demonstrating the versatility of these compounds in synthetic chemistry (Iwaoka et al., 1992).
Physical Properties Analysis
The physical properties of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, like those of other fluorinated compounds, are influenced by the trifluoromethyl group. This group imparts characteristics such as high stability and unique electronic properties, which are crucial for the compound's application in various domains (Kaynak et al., 2013).
Chemical Properties Analysis
The chemical properties of fluorinated compounds are largely defined by the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity and interaction with other molecules. Studies on similar compounds have highlighted the role of the trifluoromethyl group in enhancing reactivity and providing pathways for novel chemical transformations (Fadeyi et al., 2008).
科学研究应用
Preparation of Oxindole Derivatives as TAk1 Kinase Inhibitors
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used as a reactant for the preparation of oxindole derivatives, which act as TAk1 kinase inhibitors . TAk1 kinase is a type of protein kinase that plays a crucial role in cellular processes such as inflammation, apoptosis, and cell growth .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Preparation of Isatin Thiosemicarbazones as Herpes Simplex Virus (HSV) Inhibitors
- Scientific Field : Virology and Pharmacology
- Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used as a reactant for the preparation of isatin thiosemicarbazones via condensation with thiosemicarbazones . These compounds act as inhibitors of the herpes simplex virus (HSV) .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Trifluoromethoxylation Reagents
- Scientific Field : Organic Chemistry
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Synthesis and Properties of an Unusual Substituent
- Scientific Field : Organic Chemistry
- Application Summary : The trifluoromethoxy group, including 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It confers increased stability and lipophilicity in addition to its high electronegativity .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Synthesis of Heteroaromatic Trifluoromethyl Ethers
- Scientific Field : Organic Chemistry
- Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used in the synthesis of heteroaromatic trifluoromethyl ethers . These ethers are synthesized by reacting the corresponding N-oxides with trifluoromethyl triflate . This reagent is easily prepared on a large scale and is stable in either pure form or as a stock solution .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
Synthesis and Properties of an Unusual Substituent
- Scientific Field : Organic Chemistry
- Application Summary : The trifluoromethoxy group, including 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It confers increased stability and lipophilicity in addition to its high electronegativity .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are also not specified in the available resources .
安全和危害
未来方向
The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry . The progress in the advancement of fluorine methodology was far from balanced . Therefore, preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry .
属性
IUPAC Name |
5-(trifluoromethoxy)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOAKVCWWDUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
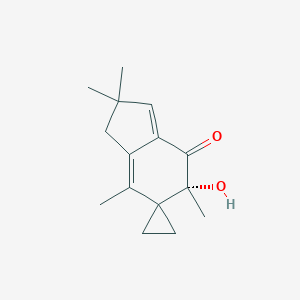
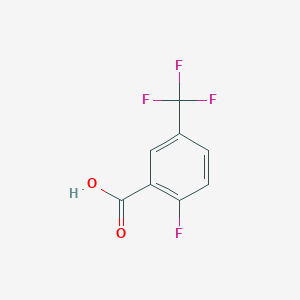
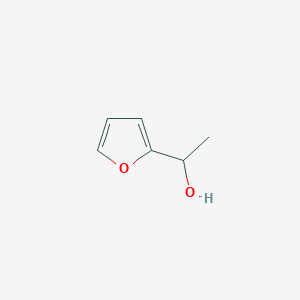
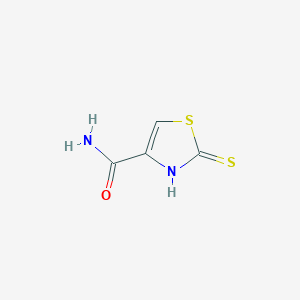
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
